Ethyl 5-acetyl-2-(4-ethoxybenzamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-acetyl-2-(4-ethoxybenzamido)-4-methylthiophene-3-carboxylate is a thiophene derivative characterized by a substituted aromatic thiophene core. Its structure includes:
- Acetyl group at position 5, enhancing electron-withdrawing effects and reactivity.
- 4-Ethoxybenzamido substituent at position 2, contributing to steric bulk and modulating solubility.
- Methyl group at position 4, influencing steric interactions.
- Ethyl ester at position 3, affecting lipophilicity and metabolic stability.
Thiophene derivatives are widely studied for their applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 5-acetyl-2-[(4-ethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-5-24-14-9-7-13(8-10-14)17(22)20-18-15(19(23)25-6-2)11(3)16(26-18)12(4)21/h7-10H,5-6H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPJSZRDPKRYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-(4-ethoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated thiophene undergoes amidation with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamido derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-(4-ethoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to ethyl 5-acetyl-2-(4-ethoxybenzamido)-4-methylthiophene-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of thiophene compounds can inhibit the growth of various pathogenic bacteria and fungi. The presence of the ethoxybenzamido group enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against resistant strains .
1.2 Anticancer Properties
Recent investigations suggest that this compound may possess anticancer properties. The structural features of this compound allow it to interact with specific cellular pathways involved in cancer progression. For instance, it has been shown to induce apoptosis in cancer cells by modulating key signaling pathways, making it a candidate for further development in cancer therapeutics .
Agricultural Applications
2.1 Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its chemical structure is conducive to acting as a bioactive agent that can disrupt the physiological processes of insects and other pests, thereby providing an effective means of pest control without the harsh effects associated with traditional pesticides .
2.2 Plant Growth Regulation
Additionally, this compound has been studied for its potential as a plant growth regulator. It may enhance growth rates and yield in certain crops by influencing hormonal pathways within plants, promoting better nutrient uptake and stress resistance .
Material Science
3.1 Synthesis of Functional Materials
In material science, the compound's unique thiophene structure allows it to be incorporated into polymers and other materials to impart desirable properties such as conductivity and stability. Research is ongoing into its use in organic electronics, where it could serve as a building block for organic semiconductors or photovoltaic materials .
Data Tables
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Disruption of microbial membranes |
| Anticancer Properties | Induction of apoptosis via signaling pathway modulation | |
| Agricultural Science | Pesticidal Activity | Disruption of pest physiological processes |
| Plant Growth Regulation | Enhancement of hormonal pathways | |
| Material Science | Synthesis of Functional Materials | Incorporation into polymers for improved conductivity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined various thiophene derivatives, including this compound, demonstrating their effectiveness against resistant bacterial strains such as MRSA. The findings indicated a significant reduction in bacterial viability upon treatment with the compound .
Case Study 2: Plant Growth Promotion
Research conducted at an agricultural university tested the effects of this compound on tomato plants under stress conditions. Results showed that plants treated with this compound exhibited enhanced growth and resilience compared to untreated controls, suggesting its potential as a natural growth promoter .
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-(4-ethoxybenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamido Group
The 4-ethoxybenzamido group distinguishes this compound from analogs with other substituents:
| Compound Name | Benzamido Substituent | Key Properties | Biological Activity |
|---|---|---|---|
| Ethyl 5-acetyl-2-(4-chloro-3-nitrobenzamido)-4-methylthiophene-3-carboxylate | 4-chloro-3-nitro | Higher electrophilicity due to nitro group | Enhanced cytotoxicity in cancer cell lines |
| Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate | 4-chloro | Increased lipophilicity | Moderate antimicrobial activity |
| Ethyl 5-acetyl-2-(2-furoylamino)-4-methylthiophene-3-carboxylate | 2-furoylamino | Reduced aromaticity, improved solubility | Anti-inflammatory potential |
Key Insight : The ethoxy group in the target compound improves solubility compared to chloro or nitro analogs, while maintaining moderate bioactivity .
Ester Group Modifications
The ethyl ester at position 3 contrasts with methyl or unsubstituted esters in analogs:
| Compound Name | Ester Group | Impact |
|---|---|---|
| Methyl 4-ethyl-5-methyl-2-(3-nitrobenzamido)thiophene-3-carboxylate | Methyl ester | Lower molecular weight, reduced metabolic stability |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Ethyl ester | Higher lipophilicity, improved membrane permeability |
Key Insight : Ethyl esters generally enhance bioavailability compared to methyl analogs due to balanced lipophilicity .
Core Structure Variations
Thiophene Ring Modifications
| Compound Name | Core Structure | Unique Feature | Activity |
|---|---|---|---|
| 5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Tetrahydrobenzo[b]thiophene | Increased rigidity | Higher cytotoxicity |
| Ethyl 5-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-3-carboxylate | Benzothiophene hybrid | Extended π-system | Enhanced kinase inhibition |
Key Insight : Rigid or extended cores (e.g., benzothiophene) improve target binding but may reduce solubility .
Additional Functional Groups
Key Insight: Chromenone or trifluoromethyl groups introduce new bioactivity profiles but complicate synthesis .
Biological Activity
Ethyl 5-acetyl-2-(4-ethoxybenzamido)-4-methylthiophene-3-carboxylate (CAS Number: CB14274509) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiophene ring and various substituents, suggests a range of biological activities. This article reviews the biological activity of this compound based on diverse sources, including research findings, case studies, and chemical properties.
- Molecular Formula : C19H21NO5S
- Molecular Weight : 375.44 g/mol
- Structure : The compound features a thiophene ring substituted with an ethoxybenzamide group and an acetyl group, contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene compounds showed significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Thiophene derivatives have been investigated for their anticancer activities. In vitro studies have shown that certain modifications to the thiophene structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation in breast and colon cancer models .
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| A | MCF-7 (Breast) | 15.6 |
| B | HT-29 (Colon) | 22.3 |
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, some studies suggest that thiophene-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer progression .
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy of thiophene derivatives.
- Findings : The study found that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
-
Case Study on Anticancer Activity
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM, indicating potential as a therapeutic agent in breast cancer treatment.
The biological activity of this compound may involve:
- Interaction with Biological Targets : Binding to specific receptors or enzymes, altering their activity.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
Q & A
Basic: What are the common synthetic routes for Ethyl 5-acetyl-2-(4-ethoxybenzamido)-4-methylthiophene-3-carboxylate?
Answer:
The synthesis involves multi-step organic reactions:
Thiophene Core Formation : Use the Gewald reaction, where ethyl cyanoacetate reacts with acetoacetanilide and sulfur under reflux to form the 2-aminothiophene intermediate .
Functionalization :
- Acetylation : Introduce the acetyl group via Friedel-Crafts acylation.
- Amidation : Attach the 4-ethoxybenzamido group using EDCI/HOBt coupling in dichloromethane .
Esterification : Finalize the ethyl ester group using ethanol under acidic conditions .
Key Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), sulfur, and acetoacetanilide.
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., acetyl at C5, ethoxybenzamido at C2) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (CHNOS) .
- X-ray Crystallography : Resolve stereochemistry and confirm non-covalent interactions (e.g., hydrogen bonding in the crystal lattice) using SHELXL .
Advanced: How to resolve contradictory data in spectral analysis (e.g., unexpected NMR splitting or IR peaks)?
Answer:
Dynamic Effects : Check for conformational flexibility using variable-temperature NMR to identify rotamers causing peak splitting .
Impurity Analysis : Use HPLC-MS to detect byproducts from incomplete amidation or ester hydrolysis .
Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths/angles) with computational models (DFT) to verify substituent positions .
Advanced: What strategies optimize reaction conditions for higher yields?
Answer:
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Temperature | 60–80°C for Gewald reaction; ≤40°C for amidation to prevent decomposition . | |
| Solvent | Polar aprotic solvents (DMF) for coupling; toluene for cyclization to stabilize intermediates . | |
| Catalyst | Use 4-dimethylaminopyridine (DMAP) to accelerate esterification . |
Advanced: What computational methods predict reactivity and electronic properties?
Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. ethanol) .
- Docking Studies : Screen bioactivity by docking the compound into enzyme active sites (e.g., COX-2 for anti-inflammatory potential) .
Advanced: How to address contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values)?
Answer:
Assay Conditions : Standardize protocols (e.g., cell line, incubation time) to minimize variability .
Structural Analog Comparison : Compare with derivatives (e.g., chloro vs. nitro substituents) to identify SAR trends .
Metabolite Screening : Use LC-MS to detect degradation products that may interfere with bioassays .
Advanced: How to assess stability under varying storage and experimental conditions?
Answer:
- Thermal Stability : TGA/DSC to determine decomposition thresholds (>150°C) .
- Hydrolytic Stability : Monitor ester group hydrolysis in aqueous buffers (pH 7.4 vs. 2.0) via HPLC .
- Photostability : UV-vis spectroscopy under light exposure to detect chromophore degradation .
Basic: What are common biological targets for this compound?
Answer:
- Enzymes : Cyclooxygenase-2 (COX-2) and kinases due to acetyl/ethoxybenzamido groups .
- Receptors : G-protein-coupled receptors (GPCRs) modulated by thiophene’s aromaticity .
- Antimicrobial Targets : Bacterial DNA gyrase, validated via MIC assays against S. aureus .
Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?
Answer:
| Challenge | Mitigation Strategy | Evidence |
|---|---|---|
| Low Yield | Switch from batch to continuous flow reactors for better heat/mass transfer . | |
| Purification | Use simulated moving bed (SMB) chromatography for high-purity isolation . | |
| Byproducts | Optimize stoichiometry (e.g., 1.2 equiv EDCI) to minimize unreacted intermediates . |
Advanced: How to validate analytical methods for quantifying this compound in complex matrices?
Answer:
Specificity : Confirm no matrix interference via spike-recovery tests in biological fluids .
Linearity : Calibrate HPLC-UV at 254 nm (R > 0.995) over 1–100 µg/mL .
Robustness : Test column temperature (±5°C) and mobile phase pH (±0.2) variations .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
